3,4-Dibromo-2-fluoroanisole
Overview
Description
3,4-Dibromo-2-fluoroanisole is an organic compound characterized by the presence of bromine and fluorine atoms on a benzene ring substituted with a methoxy group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Anisole: The compound can be synthesized by the halogenation of anisole using bromine and fluorine sources under controlled conditions.
Direct Fluorination: Direct fluorination of 3,4-dibromoanisole using reagents like xenon difluoride (XeF2) can also be employed.
Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions with stringent control of temperature and pressure to ensure the selective introduction of bromine and fluorine atoms.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be used to remove halogen atoms, yielding less halogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or acyl chlorides for Friedel-Crafts acylation.
Major Products Formed:
Carboxylic Acids: From oxidation reactions.
Less Halogenated Derivatives: From reduction reactions.
Nitro Compounds: From nitration reactions.
Scientific Research Applications
3,4-Dibromo-2-fluoroanisole is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,4-dibromo-2-fluoroanisole exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity through specific binding interactions.
Comparison with Similar Compounds
4-Bromo-2-fluoroanisole: Similar structure but with only one bromine atom.
3,4-Dibromoanisole: Similar structure but without fluorine.
2,6-Dibromofluorobenzene: Similar halogenation pattern but different position of substituents.
Uniqueness: 3,4-Dibromo-2-fluoroanisole is unique due to its combination of bromine and fluorine atoms on the benzene ring, which imparts distinct chemical properties compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
1,2-dibromo-3-fluoro-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNOQWLRFYXLKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743004 | |
Record name | 1,2-Dibromo-3-fluoro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-24-1 | |
Record name | Benzene, 1,2-dibromo-3-fluoro-4-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dibromo-3-fluoro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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